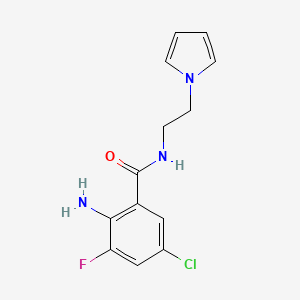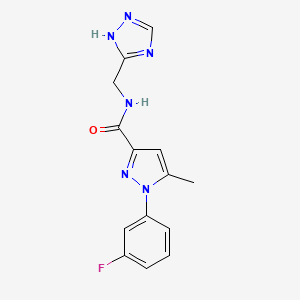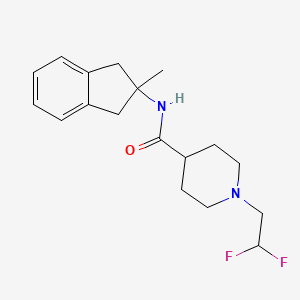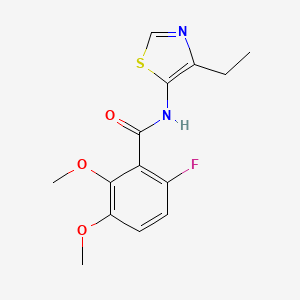![molecular formula C16H19NO2S B6624976 [3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol](/img/structure/B6624976.png)
[3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. MMMP belongs to the class of compounds known as arylalkylamines, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of [3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol is not yet fully understood. However, it has been reported to act as an agonist of the sigma-1 receptor, which is involved in a variety of cellular processes, including cell survival, neurotransmitter release, and calcium signaling. [3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol has also been reported to modulate the activity of ion channels, including voltage-gated potassium channels and N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects
[3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol has been reported to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. [3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, [3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol has been reported to have antioxidant and neuroprotective effects, protecting against oxidative stress and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. Additionally, [3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol has been shown to have a wide range of biological activities, making it a versatile compound for studying various physiological processes. However, one limitation of [3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol is that its exact mechanism of action is not yet fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on [3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol. One area of focus is the development of [3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol as a therapeutic agent for pain and inflammation. Another area of focus is the development of [3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol as a therapeutic agent for cancer. Additionally, further research is needed to fully understand the mechanism of action of [3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol and its potential applications in the treatment of neurodegenerative diseases. Finally, the development of more potent and selective analogs of [3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion
In conclusion, [3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol is a chemical compound that has shown potential applications in drug development. Its synthesis method has been optimized to yield high purity and high yield, and it has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, antitumor, antioxidant, and neuroprotective effects. [3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol acts as an agonist of the sigma-1 receptor and modulates the activity of ion channels. While there are limitations to its development as a therapeutic agent, further research on [3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol may lead to the discovery of new treatments for pain, inflammation, cancer, and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of [3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol involves the reaction of 3-methyl-4-methoxythiophenol with paraformaldehyde and aniline in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to yield [3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol. This synthesis method has been optimized to yield high purity and high yield of [3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol.
Aplicaciones Científicas De Investigación
[3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol has been shown to have potential applications in drug development. It has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. [3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol has also been shown to have antitumor activity, making it a potential candidate for cancer treatment. Additionally, [3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol has been reported to have antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
[3-[(4-methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-19-15-7-6-12(9-16(15)20-2)10-17-14-5-3-4-13(8-14)11-18/h3-9,17-18H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQRGFQNUDTOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC=CC(=C2)CO)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-fluorophenyl)cyclopropyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6624897.png)
![3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B6624901.png)



![2-amino-5-chloro-3-fluoro-N-(imidazo[1,2-a]pyridin-7-ylmethyl)benzamide](/img/structure/B6624925.png)
![(2S)-2-[[2-[4-methyl-2-(trifluoromethylsulfanyl)-1,3-thiazol-5-yl]acetyl]amino]propanamide](/img/structure/B6624929.png)
![(2-Amino-5-chloro-3-fluorophenyl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B6624932.png)
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide](/img/structure/B6624937.png)
![ethyl 2-[2-(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6624942.png)
![N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide](/img/structure/B6624960.png)
![1-[4-[3-(Hydroxymethyl)anilino]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B6624968.png)

